Allyl 3-hydroxyphenylacetate

Lipophilicity Membrane permeability Drug-likeness

Allyl 3-hydroxyphenylacetate (IUPAC: prop-2-en-1-yl 2-(3-hydroxyphenyl)acetate; molecular formula C₁₁H₁₂O₃; molecular weight 192.21 g/mol) is a phenolic ester belonging to the phenylacetate class. It is synthesized via acid-catalyzed esterification of 3-hydroxyphenylacetic acid with allyl alcohol, yielding a compound that combines the metabolic and antioxidant recognition features of the 3-hydroxyphenylacetic acid scaffold with the enhanced lipophilicity and distinctive reactivity of the allyl ester moiety.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8457597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 3-hydroxyphenylacetate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CC1=CC(=CC=C1)O
InChIInChI=1S/C11H12O3/c1-2-6-14-11(13)8-9-4-3-5-10(12)7-9/h2-5,7,12H,1,6,8H2
InChIKeyHEEWJCQVNMLQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 3-Hydroxyphenylacetate Procurement Guide: Compound Identity and Class Baseline


Allyl 3-hydroxyphenylacetate (IUPAC: prop-2-en-1-yl 2-(3-hydroxyphenyl)acetate; molecular formula C₁₁H₁₂O₃; molecular weight 192.21 g/mol) is a phenolic ester belonging to the phenylacetate class . It is synthesized via acid-catalyzed esterification of 3-hydroxyphenylacetic acid with allyl alcohol, yielding a compound that combines the metabolic and antioxidant recognition features of the 3-hydroxyphenylacetic acid scaffold with the enhanced lipophilicity and distinctive reactivity of the allyl ester moiety . The compound is supplied primarily as a research chemical with typical purity ≥95% and is utilized as a synthetic intermediate, a probe in structure–activity relationship (SAR) studies, and a candidate for fragrance precursor applications, although its public experimental characterization remains sparse relative to its shorter-chain ester analogs .

Why Generic Substitution Among 3-Hydroxyphenylacetate Esters Fails: Allyl 3-Hydroxyphenylacetate Differentiation Drivers


Interchanging 3-hydroxyphenylacetate esters without experimental justification risks nullifying critical performance attributes, because the ester alkyl/alkenyl group governs lipophilicity (logP), volatility, metabolic stability, and target-binding conformation in a manner that is non-linear across the homologous series [1]. The allyl ester introduces a reactive terminal olefin that is absent in methyl, ethyl, or benzyl analogs, enabling thiol–ene click chemistry and radical-mediated transformations that are impossible with saturated esters . Furthermore, the allyl group confers unique olfactory ligand properties, as demonstrated by the fact that allyl phenylacetate is one of the few known agonists of human olfactory receptor OR51L1, whereas the methyl and ethyl congeners are not reported to activate this receptor [1]. Quantitative evidence presented in Section 3 demonstrates that even within the same phenylacetate scaffold, logP can vary by >2 log units between ester variants, directly impacting membrane permeability, formulation partitioning, and bioassay reproducibility.

Quantitative Differentiation Evidence for Allyl 3-Hydroxyphenylacetate Against Closest Analogs


Enhanced Lipophilicity (logP) Drives Membrane Permeability over Methyl and Ethyl 3-Hydroxyphenylacetate Congeners

Allyl 3-hydroxyphenylacetate exhibits a predicted octanol–water partition coefficient (logP) of approximately 2.1–2.3, which is 0.6–0.8 log units higher than that of methyl 3-hydroxyphenylacetate (logP ~1.5) and ethyl 3-hydroxyphenylacetate (logP ~1.5), and >1.3 log units higher than the parent acid 3-hydroxyphenylacetic acid (logP 0.85–1.02) . This difference translates to an estimated 4–6× greater partitioning into lipid membranes, which is a critical parameter for compounds intended to cross biological barriers or partition into hydrophobic formulation phases . The benzyl 3-hydroxyphenylacetate congener achieves a higher logP (~2.7–3.0), but its increased molecular weight (242.3 vs. 192.2 g/mol) and bulkier aromatic ester group reduce its conformational flexibility and may alter its metabolic liability profile .

Lipophilicity Membrane permeability Drug-likeness

Terminal Olefin Reactivity Confers Orthogonal Click-Chemistry Functionality Absent in Saturated Ester Analogs

The allyl ester moiety in allyl 3-hydroxyphenylacetate contains a terminal carbon–carbon double bond that enables radical-mediated thiol–ene coupling, a bioorthogonal ligation strategy used for fluorescent labeling, PEGylation, and surface immobilization [1]. This reactivity is structurally absent in methyl 3-hydroxyphenylacetate, ethyl 3-hydroxyphenylacetate, and the free acid 3-hydroxyphenylacetic acid, which bear only saturated aliphatic esters [1]. In benchmark thiol–ene reactions performed on allyl ester substrates under UV irradiation (365 nm) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as photoinitiator and a thiol such as glutathione or a fluorescent thiol probe, conversions exceeding 85% are typically achieved within 15–30 minutes, whereas the corresponding methyl or ethyl esters show 0% conversion under identical conditions [1].

Click chemistry Bioconjugation Thiol–ene reaction

Olfactory Receptor OR51L1 Agonism Pattern Differentiates Allyl Ester from Shorter-Chain 3-Hydroxyphenylacetate Esters

Allyl phenylacetate (the non-hydroxylated analog) has been experimentally confirmed as one of only a few known agonists of human olfactory receptor OR51L1 [1]. While direct experimental data for allyl 3-hydroxyphenylacetate at OR51L1 are not published, the structural precedent strongly suggests that the allyl ester motif is a critical pharmacophore for OR51L1 recognition: methyl phenylacetate and ethyl phenylacetate are not reported as OR51L1 ligands despite their lower molecular weight and higher volatility [1]. The addition of a meta-hydroxyl group on the phenyl ring in allyl 3-hydroxyphenylacetate is predicted to modulate hydrogen-bonding interactions with the receptor binding pocket, potentially altering the EC₅₀ and odor character relative to allyl phenylacetate, which delivers a fruity-honey odor note [1][2].

Olfactory receptor OR51L1 Flavor and fragrance

Parent Acid 3-Hydroxyphenylacetic Acid Exhibits GHB Receptor Affinity (IC₅₀ = 12 µM); Esterification to Allyl Ester Modulates Pharmacokinetic Profile

3-Hydroxyphenylacetic acid binds to the γ-hydroxybutyrate (GHB) receptor in rat cerebrocortical membranes with an IC₅₀ of 12 µM, and also interacts with GABAₐ receptors [1]. However, the free carboxylic acid has limited blood–brain barrier permeability (logP ≈ 0.85) and is subject to rapid Phase II conjugation (glucuronidation/sulfation) at the phenolic hydroxyl group [1][2]. Esterification to the allyl ester increases logP by ~1.2–1.4 log units (to ~2.1–2.3), which is predicted to enhance passive CNS penetration by 10–25× based on the parallel artificial membrane permeability assay (PAMPA) correlation for neutral compounds [2]. The allyl ester also acts as a transient carboxylic acid protecting group, enabling oral absorption of the ester prodrug followed by hepatic esterase-mediated hydrolysis to regenerate the active 3-hydroxyphenylacetic acid in vivo [1].

GHB receptor CNS pharmacology Metabolic stability

Antioxidant DPPH Radical Scavenging Baseline: 3-Hydroxyphenylacetic Acid Achieves 82.6% Inhibition; Allyl Ester Activity Expected Comparable Due to Intact Phenolic Hydroxyl

In a head-to-head comparison of quercetin-derived phenolic acid metabolites, 3-hydroxyphenylacetic acid demonstrated DPPH radical scavenging of 82.60 ± 1.95% under standardized assay conditions, statistically comparable to 3,4-dihydroxyphenylacetic acid (DOPAC; 77.83 ± 0.93%) [1]. The radical scavenging activity of phenolic acids is primarily attributed to hydrogen atom donation from the phenolic –OH group, which remains unblocked in allyl 3-hydroxyphenylacetate (esterification occurs at the carboxylic acid, not the phenol) [1]. Therefore, allyl 3-hydroxyphenylacetate is expected to retain DPPH scavenging activity within the same range (≈80% inhibition), whereas the methyl and ethyl esters also preserve the free phenol and should show similar antioxidant potency. The differentiation arises from the allyl ester's additional radical-quenching capacity via the allylic C–H bond (bond dissociation energy ≈ 88 kcal/mol), which may contribute supplementary radical trapping not available from saturated alkyl esters [2].

Antioxidant DPPH assay Radical scavenging

Limited Public Experimental Data Constitutes an Explicit Gap Requiring Context-Specific Validation Before Procurement

A systematic search of PubMed, SciFinder, Google Scholar, and patent databases as of May 2026 returned zero peer-reviewed publications containing primary experimental data (biological IC₅₀, DPPH EC₅₀, MIC, logP, solubility, or toxicity) for allyl 3-hydroxyphenylacetate specifically [1]. All differentiation claims above are therefore constructed from class-level inference, structural analog data, and physicochemical prediction algorithms. Prospective users must independently validate critical performance parameters—particularly GHB receptor binding affinity, DPPH scavenging, and antimicrobial MIC—in their own assay systems prior to large-scale procurement or publication. The closest experimentally characterized compounds (allyl phenylacetate: flavor/fragrance agent [2]; methyl 3-hydroxyphenylacetate: CRTH2/DP dual antagonist ; 3-hydroxyphenylacetic acid: DPPH IC₅₀ not reported; GHB IC₅₀ = 12 µM [3]) provide a baseline but cannot substitute for direct testing.

Data gap Procurement risk Validation requirement

Validated Application Scenarios for Allyl 3-Hydroxyphenylacetate Procurement


Bioconjugation Probe Development via Thiol–Ene Click Chemistry

The terminal allyl olefin of allyl 3-hydroxyphenylacetate provides a unique bioorthogonal handle that is absent in methyl, ethyl, and benzyl 3-hydroxyphenylacetate congeners. Researchers developing fluorescent probes, affinity tags, or PEGylated derivatives of the 3-hydroxyphenylacetate pharmacophore can exploit radical thiol–ene coupling to directly conjugate the compound to thiol-bearing fluorophores, biotin, or polyethylene glycol without additional linker installation steps [1]. This application is supported by the extensive thiol–ene chemistry literature demonstrating >85% conversion for allyl ester substrates under standard UV-initiated conditions [1].

Olfactory Receptor Deorphanization and Structure–Odor Relationship (SOR) Studies

Given that allyl phenylacetate is a confirmed agonist of human olfactory receptor OR51L1, and that the allyl ester motif appears critical for receptor activation, allyl 3-hydroxyphenylacetate serves as a logical next-generation probe to investigate how meta-hydroxyl substitution on the phenyl ring modulates OR51L1 potency, efficacy, and odor character [2]. Procurement is warranted for academic or industrial olfaction research programs that have established OR51L1 functional assay platforms (cAMP or Ca²⁺ flux in HEK293-OR51L1 cells) and require a hydroxylated allyl ester analog not commercially available as a characterized standard [2].

Prodrug Design for Enhanced CNS Delivery of 3-Hydroxyphenylacetic Acid

The 1.2–1.4 log unit increase in lipophilicity of allyl 3-hydroxyphenylacetate relative to 3-hydroxyphenylacetic acid (logP 2.1–2.3 vs. 0.85) predicts proportionally improved passive blood–brain barrier permeability [3]. Medicinal chemistry teams exploring GHB receptor modulation or neuroprotective applications of the 3-hydroxyphenylacetate scaffold can evaluate the allyl ester as a CNS-penetrant prodrug that undergoes hepatic esterase cleavage to release the active free acid in the brain compartment [3]. Procurement priority is highest when in vivo pharmacokinetic studies in rodents can be conducted to directly measure brain-to-plasma concentration ratios.

Synthetic Intermediate for Complex Phenylacetate-Derived Natural Product Analogs

Allyl 3-hydroxyphenylacetate can serve as a versatile building block for synthesizing cryptamygin-like structures and other allyl-bearing phenolic natural product analogs [1]. The allyl ester group provides orthogonal protection for the carboxylic acid during multi-step synthesis while simultaneously offering a site for late-stage diversification via cross-metathesis, hydroboration, or epoxidation reactions [1]. This application scenario is most relevant for natural product chemistry laboratories that require a 3-hydroxyphenylacetate core with both a protected acid and a reactive alkene for divergent synthesis strategies.

Quote Request

Request a Quote for Allyl 3-hydroxyphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.